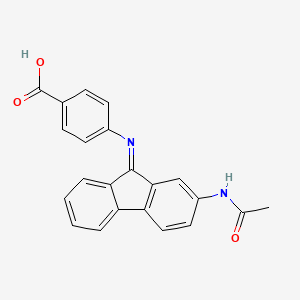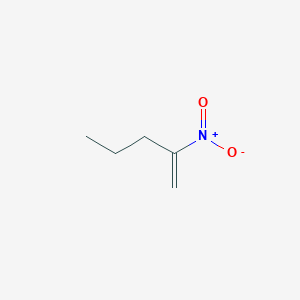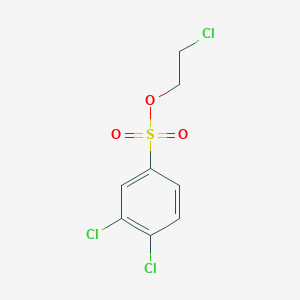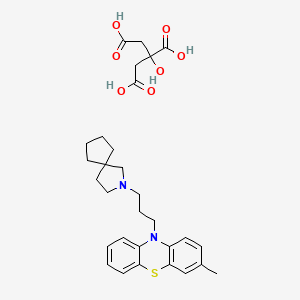
Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This specific compound is characterized by its unique structural features, including the azaspiro nonane ring and the citrate hydrate component.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate involves multiple steps. The process typically begins with the preparation of the phenothiazine core, followed by the introduction of the azaspiro nonane moiety. The final steps involve the methylation of the phenothiazine and the formation of the citrate hydrate.
Preparation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of Azaspiro Nonane Moiety: This step involves the reaction of the phenothiazine core with a suitable azaspiro nonane precursor under controlled conditions.
Methylation: The phenothiazine derivative is then methylated using methyl iodide or a similar methylating agent.
Formation of Citrate Hydrate: The final compound is obtained by reacting the methylated phenothiazine with citric acid to form the citrate hydrate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the azaspiro nonane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phenothiazine derivatives.
Substitution: Formation of N-alkylated derivatives.
科学的研究の応用
Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antipsychotic and antiemetic properties.
Industry: Utilized in the development of dyes and pigments.
作用機序
The mechanism of action of Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate involves its interaction with various molecular targets, including dopamine receptors. The compound exerts its effects by modulating neurotransmitter activity, leading to changes in neuronal signaling and behavior. The azaspiro nonane ring plays a crucial role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate is unique due to the presence of the azaspiro nonane ring, which imparts distinct pharmacological properties. This structural feature differentiates it from other phenothiazine derivatives and contributes to its specific applications in research and medicine.
特性
CAS番号 |
6593-04-0 |
|---|---|
分子式 |
C30H38N2O7S |
分子量 |
570.7 g/mol |
IUPAC名 |
10-[3-(2-azaspiro[4.4]nonan-2-yl)propyl]-3-methylphenothiazine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C24H30N2S.C6H8O7/c1-19-9-10-21-23(17-19)27-22-8-3-2-7-20(22)26(21)15-6-14-25-16-13-24(18-25)11-4-5-12-24;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-3,7-10,17H,4-6,11-16,18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
PBWXRAVDLZDKOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCCN4CCC5(C4)CCCC5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


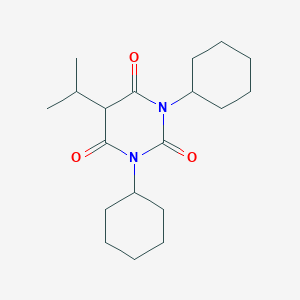
![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)
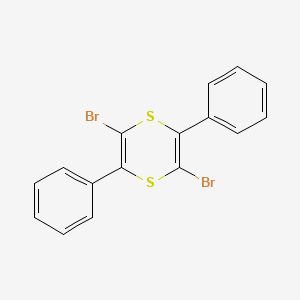

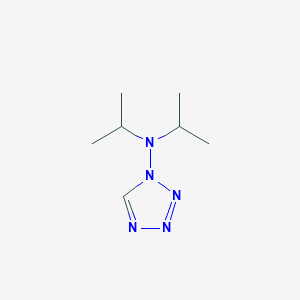
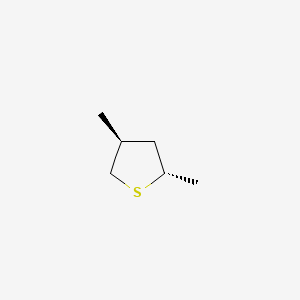
![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)


![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)
